Pteridine, 2-(methylthio)-
CAS No.: 16878-77-6
Cat. No.: VC21323505
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16878-77-6 |
|---|---|
| Molecular Formula | C7H6N4S |
| Molecular Weight | 178.22 g/mol |
| IUPAC Name | 2-methylsulfanylpteridine |
| Standard InChI | InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
| Standard InChI Key | LNTLWEUAGAFRJR-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=NC=CN=C2C=N1 |
| Canonical SMILES | CSC1=NC2=NC=CN=C2C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Pteridine, 2-(methylthio)- is characterized by its bicyclic heterocyclic structure, consisting of fused pyrimidine and pyrazine rings, which is the defining feature of the pteridine family. The compound has a methylthio group attached to the pteridine core at the 2-position, contributing to its distinctive chemical properties and potential biological activities. The pteridine ring system serves as a scaffold in numerous natural compounds, including pterin, biopterin, and xanthopterin, as well as in pharmaceutical agents like methotrexate and triamterene .
The chemical structure of Pteridine, 2-(methylthio)- can be represented by the molecular formula C7H6N4S, with a molecular weight of 178.22 g/mol. The IUPAC name for this compound is 2-methylsulfanylpteridine, indicating the position of the methylthio group on the pteridine ring system.
Physical and Chemical Properties
Understanding the physicochemical properties of Pteridine, 2-(methylthio)- is crucial for predicting its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of Pteridine, 2-(methylthio)-
| Property | Value |
|---|---|
| CAS Number | 16878-77-6 |
| Molecular Formula | C7H6N4S |
| Molecular Weight | 178.22 g/mol |
| IUPAC Name | 2-methylsulfanylpteridine |
| Standard InChI | InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
| Standard InChIKey | LNTLWEUAGAFRJR-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=NC=CN=C2C=N1 |
| Solubility | 0.02 M |
The compound's heterocyclic structure, with nitrogen atoms in both rings, contributes to its ability to interact with various biological targets, while the methylthio group at the 2-position influences its reactivity in chemical transformations.
Spectroscopic Characteristics
Spectroscopic methods play a crucial role in the identification and characterization of pteridine derivatives, including Pteridine, 2-(methylthio)-. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides valuable information about the structure and purity of these compounds.
NMR Spectroscopy
1H NMR spectroscopy has been used to characterize related compounds such as 2-methylthio-4-phenyl-pteridine, which shows a characteristic signal for the H-6 proton at 8.84 ppm . This information serves as a reference point for the identification and structural confirmation of Pteridine, 2-(methylthio)- and related derivatives.
13C NMR spectroscopy has also been employed to study pteridines and their derivatives, providing information about the carbon skeleton and helping in the unequivocal assignment of substituent positions in pteridine compounds . These spectroscopic data are essential for confirming the structure and purity of synthesized pteridine derivatives.
| Compound | Reducing Ability (%) 100μM | Hydroxyl Radicals Scavenged (%) | AAPH IC50 (μM) |
|---|---|---|---|
| 5a | 15 (20 min), 14 (60 min) | 98 | 41 ± 1.1 |
| 5c | 10 (20 min), 6 (60 min) | 100 | 0.50 ± 0.03 |
| 9 | 8 (20 min), 14 (60 min) | 96 | 0.73 ± 0.2 |
| 18e | 10 (20 min), 17 (60 min) | 94 | 0.33 ± 0.03 |
| 18f | 6 (20 min), 4 (60 min) | 96 | 100 ± 1.5 |
| 18g | 12 (20 min), 12 (60 min) | 100 | 0.10 ± 0.01 |
AAPH: Antilipid peroxidation activity, lower values indicate higher potency
Structural Relationships and Derivatives
Pteridine, 2-(methylthio)- belongs to a larger family of pteridine derivatives with varying substituents and biological activities. Understanding the structural relationships between these compounds provides insights into structure-activity relationships and guides the development of new derivatives with enhanced properties.
Related Compounds
Several related compounds have been reported in the literature, including:
-
2-(methylthio)-4-(trifluoromethyl)-pteridine (CAS: 32710-61-5), which features a trifluoromethyl group at the 4-position
-
2-methylthio-4-phenyl-pteridine, which has been characterized by spectroscopic methods
-
4-methyl-2-(methylthio)pteridine, which shows different reactivity patterns compared to the parent compound
These structural analogs differ in their chemical reactivity and potentially in their biological activities, demonstrating the versatility of the pteridine scaffold for developing compounds with diverse properties.
Transformations to Other Heterocycles
Interesting chemical transformations of pteridine derivatives into other heterocyclic systems have been reported. For example, the conversion of pteridines into purines through ring contraction reactions has been observed when treated with potassium amide in liquid ammonia . This type of transformation expands the synthetic utility of pteridine derivatives and opens up new avenues for developing biologically active compounds.
Analytical Considerations and Applications
The analysis and characterization of Pteridine, 2-(methylthio)- and related compounds are essential for research and development in this field. Various analytical techniques are employed to identify, quantify, and study the properties of these compounds.
Chromatographic Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used for the analysis of pteridine derivatives. These techniques allow for the separation, identification, and quantification of these compounds in complex mixtures, which is essential for monitoring reactions and assessing the purity of synthesized compounds.
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